molecular formula C24H10N4O4S2 B5234702 2,6-Bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

2,6-Bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

Cat. No.: B5234702
M. Wt: 482.5 g/mol
InChI Key: DFOPWPPVPDMUQU-UHFFFAOYSA-N
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Description

2,6-Bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a complex organic compound that belongs to the class of pyrroloisoindole derivatives This compound is characterized by its unique structure, which includes benzothiazole moieties attached to a pyrroloisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves multi-step organic reactions. One common method starts with the preparation of pyromellitic dianhydride, which is treated with potassium cyanate in dimethylformamide (DMF) under reflux conditions to yield pyromellitic diimide. This intermediate is then reacted with ethyl chloroacetate in refluxing absolute ethanol to produce diethyl 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetate. Subsequent treatment with excess hydrazine hydrate (80%) gives 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetohydrazide, which is then condensed with substituted pyridine-2-carbaldehydes in ethanol in the presence of a catalytic amount of glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups onto the benzothiazole rings.

Scientific Research Applications

2,6-Bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The benzothiazole moieties may interact with biological macromolecules, influencing various biochemical processes. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-Bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone apart from similar compounds is its unique combination of benzothiazole moieties and the pyrroloisoindole core. This structure imparts distinct electronic and chemical properties, making it particularly valuable in the development of advanced materials for organic electronics and potential therapeutic agents.

Properties

IUPAC Name

2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H10N4O4S2/c29-19-11-9-13-14(22(32)28(21(13)31)24-26-16-6-2-4-8-18(16)34-24)10-12(11)20(30)27(19)23-25-15-5-1-3-7-17(15)33-23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOPWPPVPDMUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C4=CC5=C(C=C4C3=O)C(=O)N(C5=O)C6=NC7=CC=CC=C7S6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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